molecular formula C19H19N3O3 B4754146 10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one CAS No. 915924-29-7

10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one

Cat. No.: B4754146
CAS No.: 915924-29-7
M. Wt: 337.4 g/mol
InChI Key: PWMJRZCLXBCVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one is a complex organic compound that belongs to the class of imidazoquinazoline derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with 2-aminobenzonitrile under acidic conditions to form the quinazoline ring. The final step involves the cyclization of the intermediate with imidazole under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinazoline derivatives with hydroxyl groups.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted imidazoquinazoline derivatives.

Scientific Research Applications

10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as anti-cancer activity by preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 10-benzyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
  • 2,10-dihydro-10-ethylimidazo[2,1-b]quinazoline-5(3H)-one
  • 7-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Uniqueness

10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenoxyethyl group enhances its solubility and bioavailability, making it a promising candidate for drug development.

Properties

IUPAC Name

10-[2-(2-methoxyphenoxy)ethyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-16-8-4-5-9-17(16)25-13-12-21-15-7-3-2-6-14(15)18(23)22-11-10-20-19(21)22/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMJRZCLXBCVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3C(=O)N4C2=NCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801140297
Record name 2,10-Dihydro-10-[2-(2-methoxyphenoxy)ethyl]imidazo[2,1-b]quinazolin-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-29-7
Record name 2,10-Dihydro-10-[2-(2-methoxyphenoxy)ethyl]imidazo[2,1-b]quinazolin-5(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915924-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,10-Dihydro-10-[2-(2-methoxyphenoxy)ethyl]imidazo[2,1-b]quinazolin-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
Reactant of Route 2
10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
Reactant of Route 3
Reactant of Route 3
10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
Reactant of Route 4
Reactant of Route 4
10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
Reactant of Route 5
10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
Reactant of Route 6
Reactant of Route 6
10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.